

Olverembatinib's Binding Affinity to BCR-ABL1 Kinase: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Olverembatinib (HQP1351) is a third-generation breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL1) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in patients with chronic myeloid leukemia (CML), particularly those harboring the T315I mutation, which confers resistance to first and second-generation TKIs. This technical guide provides an in-depth overview of the binding affinity of **olverembatinib** to the BCR-ABL1 kinase, detailing the quantitative data, experimental protocols used for its characterization, and the signaling pathways it modulates.

Data Presentation: Quantitative Analysis of Olverembatinib's Binding Affinity

The potency of **olverembatinib** has been quantified through various preclinical studies, primarily measuring its half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) against wild-type and mutant BCR-ABL1 kinase.

Table 1: Biochemical Inhibition of BCR-ABL1 Kinase Activity by Olverembatinib



| BCR-ABL1 Variant | IC50 (nM) | Kd (nM) | Reference(s) |
|------------------|-----------|---------|--------------|
| Wild-type (WT) | 0.34 | 0.32 | [1][2] |
| T315I | 0.68 | 0.71 | [1][2] |
| Q252H | 0.15 | - | [3] |
| E255K | 0.27 | - | [3] |
| M351T | 0.29 | - | [3] |
| H396P | 0.35 | - | [3] |
| General Mutant | 0.5 | - | [4] |

Note: The "General Mutant" IC50 value of 0.5 nM was reported for both wild-type and mutant BCR-ABL1, indicating broad and potent activity.

Table 2: Cellular Antiproliferative Activity of

Olverembatinib

| Cell Line/BCR-ABL1 Mutant | IC50 (nM) | Reference(s) |
|---|-------------------|--------------|
| Ba/F3 expressing wild-type BCR-ABL1 | 1.0 | [3] |
| Ba/F3 expressing BCR-ABL1 T315I | Potent Inhibition | [3] |
| Ba/F3 expressing 14 other resistant mutants | Strong Inhibition | [3] |
| K562 (CML cell line) | Potent Inhibition | [3] |

Experimental Protocols

The following sections detail the methodologies employed in key experiments to characterize the binding affinity and cellular activity of **olverembatinib**.



Biochemical Kinase Inhibition Assay: FRET-Based Z'-Lyte™ Assay

This assay quantifies the inhibition of BCR-ABL1 kinase activity by measuring the phosphorylation of a synthetic peptide substrate.

Principle: The assay utilizes a FRET (Fluorescence Resonance Energy Transfer) peptide substrate with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore. When the peptide is phosphorylated by BCR-ABL1, it is protected from cleavage by a development reagent protease. In the absence of phosphorylation (i.e., when inhibited by **olverembatinib**), the peptide is cleaved, disrupting FRET and leading to a change in the emission ratio of the fluorophores.

Protocol:

- Reaction Setup: In a 384-well plate, a reaction mixture is prepared containing the specific BCR-ABL1 kinase (wild-type or mutant), the FRET peptide substrate, and varying concentrations of olverembatinib.
- ATP Addition: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically 10 μM for wild-type and some mutants, and 5 μM for others like T315I.
- Incubation: The reaction is incubated at room temperature to allow for kinase-mediated phosphorylation.
- Development: A development reagent containing a site-specific protease is added. This
 protease cleaves only the unphosphorylated peptides.
- Signal Detection: The fluorescence is read on a plate reader, measuring the emission at both
 the donor and acceptor wavelengths. The ratio of these emissions is used to calculate the
 percentage of inhibition.
- Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the **olverembatinib** concentration and fitting the data to a sigmoidal dose-response curve.



Cellular Proliferation Assay: Ba/F3 Cell-Based Assay

This assay assesses the ability of **olverembatinib** to inhibit the proliferation of murine pro-B Ba/F3 cells, which are engineered to be dependent on the activity of the expressed BCR-ABL1 kinase for their survival and growth.

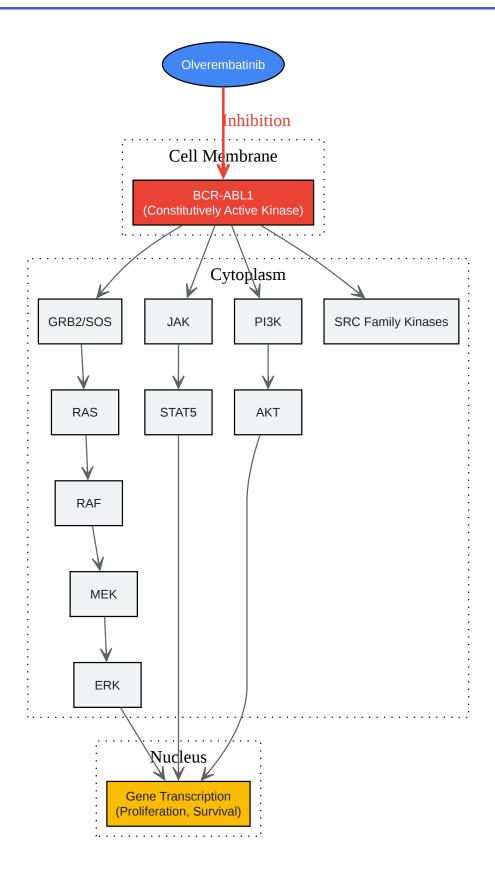
Principle: The viability of the Ba/F3 cells expressing a specific BCR-ABL1 variant is measured in the presence of varying concentrations of **olverembatinib**. A reduction in cell viability indicates inhibition of the BCR-ABL1 kinase.

Protocol:

- Cell Culture: Ba/F3 cells stably expressing the BCR-ABL1 kinase of interest (wild-type or mutant) are cultured in appropriate media.
- Assay Plating: Cells are seeded into 96-well plates at a predetermined density.
- Compound Addition: A serial dilution of **olverembatinib** is added to the wells.
- Incubation: The plates are incubated for a set period (e.g., 72 hours) to allow for the compound to exert its effect on cell proliferation.
- Viability Assessment: Cell viability is measured using a luminescent-based assay such as CellTiter-Glo®. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.
- Data Analysis: The luminescent signal is read using a luminometer. The IC50 values are
 calculated by plotting the percentage of cell viability against the logarithm of the
 olverembatinib concentration and fitting the data to a dose-response curve.

Mandatory Visualizations BCR-ABL1 Signaling Pathway and Olverembatinib's Point of Intervention



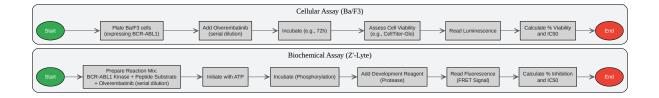


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Caption: BCR-ABL1 signaling and olverembatinib inhibition.



Experimental Workflow for Determining Olverembatinib's IC50

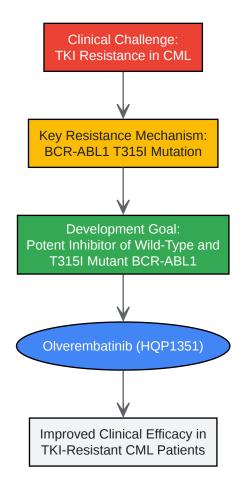


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Caption: Workflow for IC50 determination of olverembatinib.

Logical Relationship: Olverembatinib's Development Rationale





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Caption: **Olverembatinib**'s development rationale.

Conclusion

Olverembatinib demonstrates high-affinity binding and potent inhibition of both wild-type and a spectrum of mutant BCR-ABL1 kinases, most notably the clinically significant T315I mutant. The robust preclinical data, generated through well-defined biochemical and cellular assays, underscores its mechanism of action in overcoming TKI resistance. By effectively blocking the constitutively active BCR-ABL1 kinase, olverembatinib disrupts key downstream signaling pathways essential for the proliferation and survival of CML cells, offering a valuable therapeutic option for patients with resistant disease. This technical guide provides a foundational understanding of the core binding characteristics of olverembatinib for researchers and professionals in the field of oncology drug development.



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